molecular formula C8H9NO3 B8660842 5-Acetoxy-2-methoxypyridine

5-Acetoxy-2-methoxypyridine

Cat. No.: B8660842
M. Wt: 167.16 g/mol
InChI Key: IXYKLQWDTIGNBA-UHFFFAOYSA-N
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Description

5-Acetoxy-2-methoxypyridine is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

(6-methoxypyridin-3-yl) acetate

InChI

InChI=1S/C8H9NO3/c1-6(10)12-7-3-4-8(11-2)9-5-7/h3-5H,1-2H3

InChI Key

IXYKLQWDTIGNBA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CN=C(C=C1)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 47.6 mL of boron trifluoride etherate (387 mmol, Aldrich) cooled to -10° C. under N2 was added 24 g (193mmol, Aldrich)) of 5-amino-2-methoxypyridine dissolved in 100 mL of dimethoxyethane. Then tert-butyl nitrite (20.2 mL, 193 mmol, Aldrich) was added at a rate which kept the temperature below 0° C. After 1 hour at -10° C. pentane (400 mL) was then added to the reaction mixture, the pentane solution was decanted, and the residue was washed with cold ether and dissolved in 200 mL of acetic anhydride. The resulting solution was heated to 100° C.±5° C. for 1 hour. The solvent was removed under vacuum, and the residue was suspended in saturated aqueous Na2CO3 (200 mL) and extracted with ethyl ether (3×200 mL). The ether solution was dried (MgSO4), the solvent was removed in vacuo, and the residue was chromatographed on silica gel, eluting with 95:5 to 80:20 hexane:ethyl acetate to give 7.3 (20.7%) g of the title compound. MS (CI/NH3) m/e: 168 (M+H)+, 185 (M+NH4)+. 1H NMR (CDCl3 300 MHz) δ 2.30 (s, 3H), 3.92 (s, 3H), 6.75 (d, J=9.0 Hz 1H), 7.35 (dd, J=2.5,9.0 1H), 7.95 (d, J=3.0 Hz 1H). Anal. calcd. for C8H9NO3C, 57.48 H, 5.43; N, 8.38. Found: C, 57.46 H, 5.40; N, 7.99.
Quantity
47.6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20.2 mL
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Yield
20.7%

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